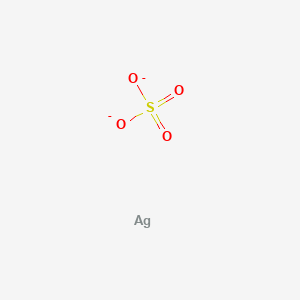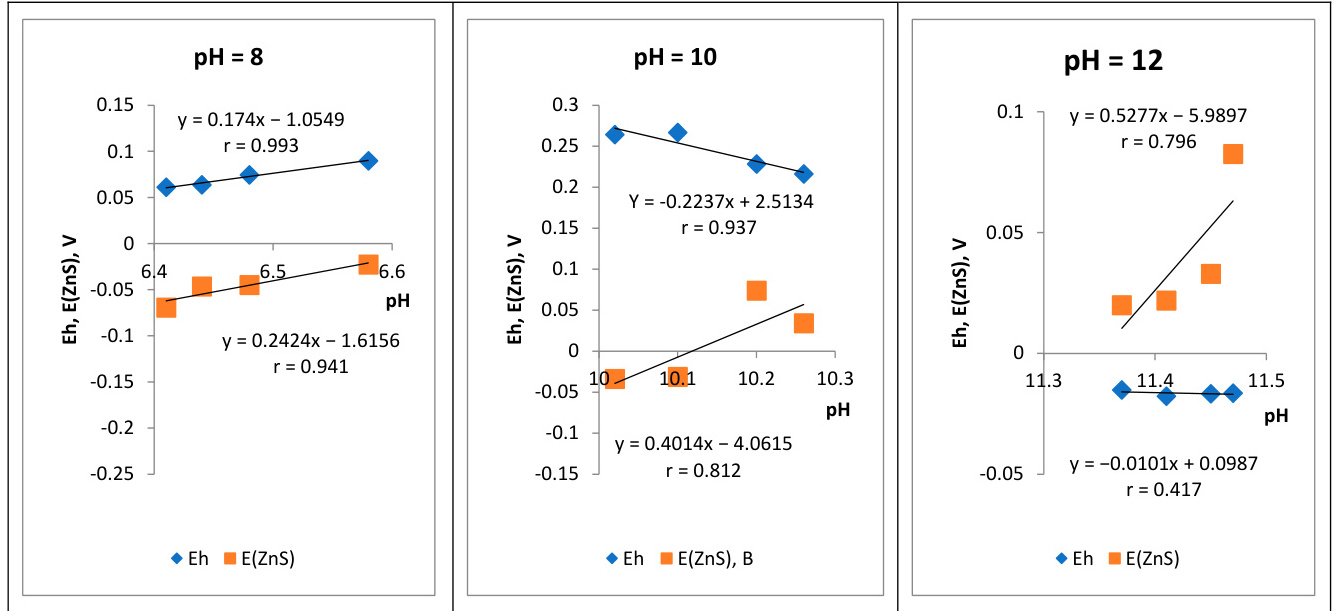
silver(II)sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(II) sulfate (AgSO₄) is a rare and highly reactive inorganic compound where silver exhibits a +2 oxidation state. Unlike the more common silver(I) sulfate (Ag₂SO₄), silver(II) sulfate is unstable under ambient conditions and requires specific synthetic environments, such as strong oxidizing agents or electrochemical methods, for stabilization.
Applications De Recherche Scientifique
Antimicrobial Applications
Silver compounds have been historically recognized for their antimicrobial properties. Recent studies have demonstrated that silver ions incorporated into sulfate groups can significantly enhance antimicrobial activity. For instance, a study on silver-fucoidan complexes showed that these compounds effectively inhibited the growth of various pathogens, including Escherichia coli and Staphylococcus epidermidis, at concentrations comparable to traditional antiviral agents .
Case Study: Antiviral Efficacy
- Study Focus : The interaction of silver ions with fucoidan.
- Findings : Enhanced inhibition of viruses like SARS-CoV-2 and influenza A virus when using silver-fucoidan complexes compared to fucoidan alone .
Oxidizing Agent in Organic Chemistry
Silver(II) sulfate serves as a powerful oxidizer in organic synthesis. It can facilitate oxidation reactions involving organic compounds, particularly those containing carbon-carbon double or triple bonds. This property is valuable in synthetic organic chemistry for the transformation of substrates into more complex molecules.
Applications in Organic Synthesis
- Oxidation of Aromatic Compounds : Silver(II) sulfate can oxidize aromatic compounds, which are characterized by alternating single and double bonds in their structure.
- Reactivity : It is particularly effective in reactions requiring high-temperature stability, maintaining its magnetic properties even above 125 °C .
Analytical Chemistry
In analytical chemistry, silver(II) sulfate is utilized as an analytical reagent and catalyst. Its ability to react with various substrates allows for the determination of chemical oxygen demand (COD) in water samples, which is crucial for assessing water quality.
| Property | Value |
|---|---|
| Chemical Formula | AgSO₄ |
| Molar Mass | 203.93 g/mol |
| Solubility | Insoluble in water |
| Appearance | Black crystalline solid |
Potential in Material Science
The unique magnetic properties of silver(II) sulfate suggest potential applications in material science, particularly in developing materials that require conductivity at elevated temperatures. Its stability and reactivity make it a candidate for further research in high-temperature superconductors and other electronic materials .
Q & A
Q. Basic: What are the established methods for synthesizing and characterizing silver(II) sulfate in laboratory settings?
Methodological Answer:
Silver(II) sulfate synthesis typically involves reacting silver nitrate with sulfuric acid under controlled conditions. Key steps include:
- Ion-exchange chromatography : Automated systems separate nitrate and sulfate ions using columns (e.g., Dionex IonPac AS19 with KOH gradient elution) and convert them to silver salts via Ag₂SO₄ regenerant .
- Precipitation reactions : Silver nitrate (AgNO₃) reacts with sodium sulfate (Na₂SO₄) to yield Ag₂SO₄, followed by vacuum filtration and drying .
Characterization Methods :
Q. Basic: How can researchers confirm the purity and stoichiometry of synthesized silver(II) sulfate?
Methodological Answer:
- Elemental Analysis : Combustion analysis quantifies carbon, hydrogen, and sulfur content.
- Ion Chromatography : Measures sulfate/nitrate ratios to detect residual reactants .
- Spectrophotometry : UV-Vis spectroscopy identifies impurities via absorbance peaks (e.g., Ag⁺ at 300–400 nm) .
Q. Advanced: What methodologies are used for oxygen isotope (Δ¹⁷O) analysis in silver sulfate?
Methodological Answer:
Δ¹⁷O analysis involves:
Pyrolysis : Silver sulfate is thermally decomposed in a TC/EA system to produce O₂ gas.
Isotopic Measurement : O₂ is analyzed using a MAT253 IRMS for δ¹⁸O and δ¹⁷O values, with Δ¹⁷O calculated as δ¹⁷O − 0.528 × δ¹⁸O .
Calibration : In-house sulfate standards and USGS-35 (NaNO₃) ensure accuracy (±0.4‰ error) .
Q. Advanced: How can computational modeling resolve ambiguities in silver(II) sulfate’s electronic structure?
Methodological Answer:
- DFT Calculations : Predict band gaps and ligand-field effects using software like Gaussian or VASP.
- XPS Data Integration : Compare computed binding energies (e.g., Ag 3d₅/₂ peaks) with experimental results to validate models .
Q. Data Contradictions: How should researchers address discrepancies in reported thermodynamic properties of silver(II) sulfate?
Methodological Answer:
- Meta-Analysis : Systematically compare studies for methodological differences (e.g., calorimetry vs. computational estimates) .
- Replication Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere to prevent Ag⁺ oxidation) .
Q. Experimental Design: What protocols ensure reproducibility in silver(II) sulfate synthesis?
Methodological Answer:
- Detailed Documentation : Include reaction stoichiometry, temperature gradients, and purification steps in appendices .
- Control Experiments : Test the impact of variables like pH and agitation speed on yield .
Secondary Data: How can existing datasets on silver sulfate be reused for novel research questions?
Methodological Answer:
- Data Mining : Extract thermodynamic or spectral data from repositories like SulfAtlas .
- Thematic Analysis : Identify trends in catalytic applications using literature reviews focused on oxidation-reduction mechanisms .
Q. Advanced: What mechanisms explain silver(II) sulfate’s decomposition under varying atmospheric conditions?
Methodological Answer:
- In Situ Raman Spectroscopy : Monitor phase transitions during heating (e.g., Ag₂SO₄ → Ag + SO₃ at 660°C) .
- Mass Spectrometry : Track gaseous byproducts (SO₂, O₂) to elucidate reaction pathways .
Q. Spectroscopic Challenges: How to mitigate interference in IR spectroscopy of silver sulfate complexes?
Methodological Answer:
- Baseline Correction : Use KBr pellets with matched reference cells.
- Low-Temperature Measurements : Reduce thermal noise by cooling samples to 77 K .
Q. Interdisciplinary Applications: What role does silver sulfate play in environmental chemistry research?
Methodological Answer:
Comparaison Avec Des Composés Similaires
Comparison with Similar Sulfate Compounds
Silver(II) sulfate is distinguished from other metal sulfates by its unique oxidation state and reactivity. Below is a detailed comparison with structurally or functionally analogous sulfates:
Silver(I) Sulfate (Ag₂SO₄)
- Oxidation State : Silver is in the +1 oxidation state, making it less reactive than AgSO₄.
- Stability : Stable at room temperature; decomposes at 652°C .
- Applications: Used as a catalyst in sulfonation reactions, a chlorine inhibitor in COD testing, and a precursor for silver nanoparticles .
- Crystal Structure : Forms orthorhombic crystals, as confirmed by X-ray diffraction (XRD) patterns .


- Safety : Classified as an acute aquatic hazard (WGK 3) and causes eye irritation .
Copper(II) Sulfate (CuSO₄)
- Oxidation State : Copper in +2 state, similar to Ag(II) in AgSO₄.
- Stability : Hygroscopic but stable; decomposes at 590°C.
- Applications : Widely used in agriculture (fungicide), electroplating, and water treatment .
- Crystal Structure : Blue triclinic crystals; forms hydrates (e.g., CuSO₄·5H₂O).
- Safety : Less toxic than AgSO₄ but harmful if ingested .
Iron(II) Sulfate (FeSO₄)
- Oxidation State : Iron in +2 state; oxidizes to Fe(III) in air.
- Stability : Oxidizes readily; stored in airtight containers to prevent degradation .
- Applications : Soil amendment, reducing agent, and precursor for iron-based catalysts .

- Crystal Structure: Forms green monoclinic heptahydrate (FeSO₄·7H₂O) .
- Safety : Causes gastrointestinal irritation but is less hazardous than silver sulfates .
Argentic Oxide (AgO)
- Relevance : Contains Ag(I) and Ag(III) in a mixed-valence state, unlike AgSO₄’s pure Ag(II).
- Stability : More stable than AgSO₄; used in high-energy batteries .
- Crystal Structure : Identified via XRD as a co-deposit with Ag₂SO₄ in silica matrices .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: XRD Peaks for Silver Compounds
Research Findings and Challenges
- Synthesis Challenges : Silver(II) sulfate is difficult to isolate due to its tendency to disproportionate into Ag(I) and Ag(III) species .
- Environmental Impact : Silver sulfates (both I and II) pose significant aquatic toxicity risks, necessitating careful disposal .
- Comparative Reactivity : AgSO₄ exhibits stronger oxidative properties than CuSO₄ or FeSO₄, limiting its use in aqueous systems .
Propriétés
Formule moléculaire |
AgO4S-2 |
|---|---|
Poids moléculaire |
203.93 g/mol |
Nom IUPAC |
silver;sulfate |
InChI |
InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/p-2 |
Clé InChI |
XDNDXYZWMMAEPS-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=O)[O-].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



















